Msh, 4-nle-alpha-

Catalog No.
S1913680
CAS No.
64887-70-3
M.F
C78H111N21O19
M. Wt
1646.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Msh, 4-nle-alpha-

CAS Number

64887-70-3

Product Name

Msh, 4-nle-alpha-

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C78H111N21O19

Molecular Weight

1646.8 g/mol

InChI

InChI=1S/C78H111N21O19/c1-5-6-19-52(91-75(116)61(41-101)97-72(113)57(34-46-24-26-49(103)27-25-46)94-74(115)60(40-100)88-44(4)102)68(109)92-54(28-29-64(105)106)70(111)96-59(36-48-38-83-42-87-48)73(114)93-56(33-45-16-8-7-9-17-45)71(112)90-53(22-14-31-84-78(81)82)69(110)95-58(35-47-37-85-51-20-11-10-18-50(47)51)67(108)86-39-63(104)89-55(21-12-13-30-79)77(118)99-32-15-23-62(99)76(117)98-65(43(2)3)66(80)107/h7-11,16-18,20,24-27,37-38,42-43,52-62,65,85,100-101,103H,5-6,12-15,19,21-23,28-36,39-41,79H2,1-4H3,(H2,80,107)(H,83,87)(H,86,108)(H,88,102)(H,89,104)(H,90,112)(H,91,116)(H,92,109)(H,93,114)(H,94,115)(H,95,110)(H,96,111)(H,97,113)(H,98,117)(H,105,106)(H4,81,82,84)/t52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,65-/m0/s1

InChI Key

UAHFGYDRQSXQEB-PWPYQVNISA-N

SMILES

CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C

Synonyms

(4-norleucine)alpha-melanotropin, (4-norleucine)alpha-MSH, 4-Nle-alpha-MSH, 4-norleucine-alpha-MSH, MSH, 4-Nle-alpha-, MSH, 4-norleucine-alpha-

Canonical SMILES

CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C

Mechanism of Action

Msh, 4-nle-alpha- mimics the natural hormone alpha-melanocyte-stimulating hormone (α-MSH). α-MSH binds to melanocortin receptors, a family of five G protein-coupled receptors (MC1R-MC5R) found in various tissues throughout the body []. Msh, 4-nle-alpha- has a higher potency than natural α-MSH at these receptors []. This makes it a valuable tool for researchers studying the function of melanocortin receptors and their role in various physiological processes.

Research Applications

  • Skin Pigmentation

    One of the primary functions of α-MSH is to stimulate melanin production in skin cells. Researchers use Msh, 4-nle-alpha- to investigate the mechanisms of melanogenesis and pigmentation disorders [].

  • Energy Balance and Appetite Control

    Melanocortin receptors are also involved in regulating appetite and energy expenditure. Studies using Msh, 4-nle-alpha- explore its potential role in treating obesity and related metabolic disorders [].

  • Learning and Memory

    Emerging research suggests a link between melanocortin signaling and cognitive function. Msh, 4-nle-alpha- may be used to investigate the role of α-MSH in learning and memory processes [].

  • Other Potential Applications

    Researchers are also exploring the use of Msh, 4-nle-alpha- in other areas, such as erectile function, inflammation, and cancer.

Msh, 4-nle-alpha- is a synthetic analog of the naturally occurring alpha-melanocyte-stimulating hormone, known for its significant biological activity, particularly in relation to melanocortin receptors. This compound has the molecular formula C78H111N21O19C_{78}H_{111}N_{21}O_{19} and a molecular weight of approximately 1646.86 g/mol. It is characterized by its high affinity for melanocortin-1 receptors (MC1R), which play a crucial role in various physiological processes, including pigmentation, energy homeostasis, and inflammatory responses .

, including:

  • Oxidation: This reaction typically occurs at the methionine residue within the peptide, resulting in the formation of methionine sulfoxide.
  • Reduction: Reduction processes can reverse the oxidation of methionine residues, restoring their original state.
  • Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common reagents employed in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as dithiothreitol for reduction. The specific products formed depend on the conditions and reagents used during these reactions.

Msh, 4-nle-alpha- exhibits potent biological activity primarily through its interaction with melanocortin receptors. Upon binding to MC1R, it activates adenylate cyclase, leading to an increase in cyclic AMP levels. This signaling cascade results in the activation of protein kinase A, which phosphorylates target proteins involved in melanin synthesis and anti-inflammatory responses. The compound is also being investigated for its potential therapeutic effects in conditions such as melanoma due to its ability to target MC1R overexpressed in melanoma cells .

The synthesis of Msh, 4-nle-alpha- is typically achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid to the resin, followed by stepwise addition of protected amino acids. After assembly, the compound is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). Industrial production methods utilize similar SPPS techniques on a larger scale to ensure high yield and purity of the final product .

Msh, 4-nle-alpha- has diverse applications across various fields:

  • Chemistry: Used as a model compound in peptide synthesis and modification studies.
  • Biology: Investigated for its role in melanogenesis and melanin production in melanocytes.
  • Medicine: Explored for potential therapeutic effects in conditions like melanoma and other skin disorders where MC1R is implicated.
  • Industry: Utilized in developing radiolabeled compounds for diagnostic imaging .

Research on Msh, 4-nle-alpha- has highlighted its interactions with various melanocortin receptors. It acts as a full agonist at MC1R and has shown potential interactions with other melanocortin receptors (MC3R, MC4R, and MC5R). These interactions are critical for understanding its biological effects and therapeutic potential. Studies have demonstrated that Msh, 4-nle-alpha- can modulate signaling pathways associated with pigmentation and energy balance .

Msh, 4-nle-alpha- shares structural similarities with several other alpha-MSH analogs. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Properties
Nle4, D-Phe7-alpha-MSHSubstitutions at positions 4 and 7Different receptor affinities compared to Msh, 4-nle-alpha-.
AfamelanotideSynthetic peptide analogueClinically used for photoprotection; binds MC1R effectively.
D-Phe7-MSHModification at position 7Alters receptor binding properties significantly.
[Nle4]-alpha-MSHSimilar core structureVariations in receptor selectivity compared to Msh, 4-nle-alpha-.

Msh, 4-nle-alpha- is distinguished by its high potency and efficacy at multiple melanocortin receptors, making it a valuable tool for research and potential therapeutic applications .

XLogP3

-3.5

Sequence

SYSXEHFRWGKPV

Other CAS

64887-70-3

Dates

Modify: 2023-07-22

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